molecular formula C14H9ClF3NO2 B127556 rac Efavirenz-d5 CAS No. 1132642-95-5

rac Efavirenz-d5

货号 B127556
CAS 编号: 1132642-95-5
分子量: 320.7 g/mol
InChI 键: XPOQHMRABVBWPR-XWJABCKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac Efavirenz-d5 is a labeled non-nucleoside HIV-1 RT (HIV-1 reverse transcriptase) inhibitor . It’s an antiretroviral medication used in the treatment of HIV infection . The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers) . The addition of deuterium in Efavirenz-d5 replaces certain hydrogen atoms with deuterium, which is a heavier isotope of hydrogen .


Molecular Structure Analysis

The molecular formula of rac Efavirenz-d5 is C14H4D5ClF3NO2 . It has a molecular weight of 320.71 .


Chemical Reactions Analysis

Rac Efavirenz-d5 is a click chemistry reagent, meaning it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Rac Efavirenz-d5 is a white to off-white solid . Its isotopic enrichment is ≥ 98.0% .

科学研究应用

HIV/AIDS Management

rac Efavirenz-d5: is primarily used in the treatment and management of HIV/AIDS . It functions as an antiretroviral medication that inhibits the reverse transcriptase enzyme, which is crucial for the replication of HIV. By encapsulating efavirenz in liposomes, researchers have improved its bioavailability and reduced side effects, which is significant for enhancing patient adherence to antiretroviral therapy .

Drug Delivery Systems

The compound’s encapsulation in liposomes serves as a promising drug delivery system (DDS). This nano-scaled delivery system can potentially improve the pharmacological profile of antiretroviral drugs, offering controlled release behavior and high encapsulation efficiency, which is beneficial for sustained drug release and targeted delivery .

Treatment of Triple-Negative Breast Cancer (TNBC)

Efavirenz-d5: has shown potential as a therapeutic agent for triple-negative breast cancer (TNBC) . It targets the overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase in TNBC cell lines, causing cell death and retarding cell proliferation. This suggests a new avenue for treating TNBC, which is often difficult to manage due to limited drug treatment options .

Anticancer Agent for Prostate and Pancreatic Cancers

Apart from TNBC, efavirenz has been explored as an anticancer agent for prostate and pancreatic cancers . Its mechanism of action involves targeting abnormal cellular processes specific to cancer cells, providing a basis for developing new cancer treatments .

Chemical Reference for Identification and Analysis

In scientific research, rac Efavirenz-d5 can be used as a chemical reference for identification, qualitative and quantitative analysis. Stable isotope labeling of the compound allows for precise tracking in chemical reactions and metabolic studies .

Study of Reaction Mechanisms and Kinetics

rac Efavirenz-d5: is valuable in studying reaction mechanisms and kinetics. Researchers use various types of NMR solvents with the compound to investigate the structural changes and reaction pathways of pharmaceutical compounds .

Development of New Antiretroviral Therapies

Finally, the compound’s unique properties are being leveraged to develop new antiretroviral therapies. By understanding its interaction with biological systems, scientists aim to create more effective treatments for viral infections, particularly HIV/AIDS .

作用机制

Target of Action

Rac Efavirenz-d5, also known as Efavirenz-d5, is a labeled non-nucleoside HIV-1 RT (HIV-1 reverse transcriptase) inhibitor . The primary target of this compound is the HIV-1 reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the HIV virus .

Mode of Action

Efavirenz-d5 works by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase . This inhibition prevents the virus from replicating its genetic material, thereby stopping the proliferation of the virus within the host .

Biochemical Pathways

It has been observed that the primary metabolite of efavirenz, 8-hydroxy-efavirenz, stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This suggests that Efavirenz-d5 may have an impact on cellular metabolism, specifically the glycolytic pathway .

Pharmacokinetics

The pharmacokinetics of Efavirenz-d5 are complex and can be influenced by several factors, including genetic polymorphisms . A mechanistic population pharmacokinetic model developed using pooled data from women included in seven studies predicted total and free Efavirenz exposure for both pregnant and non-pregnant women . More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of efavirenz-d5 and their impact on bioavailability .

Result of Action

The primary result of Efavirenz-d5’s action is the inhibition of HIV-1 reverse transcriptase, which leads to a decrease in viral replication and thus helps in the treatment of HIV infection . Additionally, some studies suggest that Efavirenz and its metabolites may have potential anti-cancer properties .

安全和危害

Rac Efavirenz-d5 is classified as hazardous to the aquatic environment, acute hazard (Category 1) . It’s very toxic to aquatic life . In case of skin contact, wash affected area with soap and water . If inhaled, move person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center .

属性

IUPAC Name

(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-XWJABCKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649378
Record name (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Efavirenz-d5

CAS RN

1132642-95-5
Record name (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why was Efavirenz-d5 chosen as an internal standard for this specific method?

A1: The research article focuses on developing a fast and sensitive method for quantifying various antiretroviral analytes in plasma using liquid chromatography coupled with tandem mass spectrometry []. While the article doesn't explicitly state the reason for choosing Efavirenz-d5, its use as an internal standard is likely due to its structural similarity to Efavirenz, one of the target analytes.

Q2: How does the use of Efavirenz-d5 contribute to the validation of the analytical method described in the paper?

A2: The article emphasizes the successful validation of the method, achieving good accuracy and precision for Efavirenz and other analytes []. This success can be partially attributed to the use of Efavirenz-d5. Here's how:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。